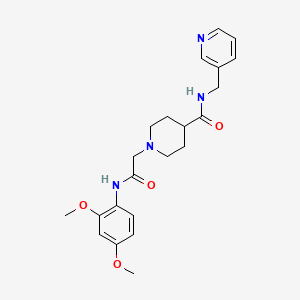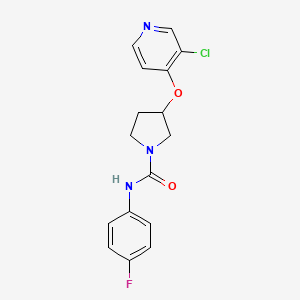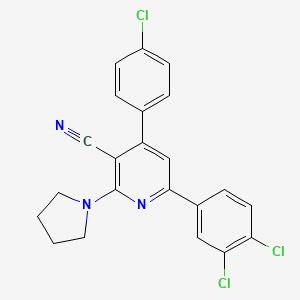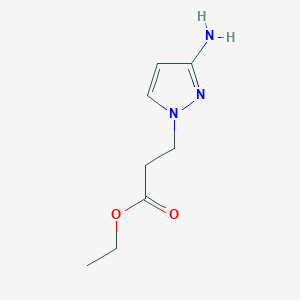![molecular formula C23H18ClN3O2 B2840760 2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 612802-39-8](/img/structure/B2840760.png)
2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding how the compound can be made from simpler starting materials. This often involves multiple steps, each with its own reagents and conditions .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that the compound undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, optical activity, etc. These properties can give us clues about the compound’s structure and purity .科学的研究の応用
Structural and Optical Properties
The structural and optical properties of derivatives of pyrano[3,2-c]quinoline, which include 2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, have been extensively studied. For instance, Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of related thin films, focusing on their polycrystalline nature and optical properties such as transmittance, reflectance, absorption parameters, and electronic transitions (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties and Applications
These derivatives also have notable photovoltaic properties, making them suitable for use in organic-inorganic photodiode fabrication. Zeyada, El-Nahass, and El-Shabaan (2016) detailed the fabrication of devices using these compounds and highlighted their potential in photodiode applications, focusing on their electrical properties, photoconductivity sensitivity, and diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
The dielectric properties of these compounds have been explored as well. Zeyada, El-Taweel, El-Nahass, and El-Shabaan (2016) conducted studies on the AC electrical conductivity and dielectric properties of related thin films, providing insights into parameters like barrier height, charge density, and dielectric constants (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Synthesis and Chemical Reactions
Research on the synthesis and chemical reactions of these compounds has been comprehensive. Elinson, Ryzhkov, Vereshchagin, Goloveshkin, Bushmarinov, and Egorov (2018) described an efficient 'on-solvent' multicomponent synthesis approach for related pyrano[3,2-c]pyridine scaffolds, highlighting their potential in various biomedical applications (Elinson et al., 2018).
Antibacterial and Antimicrobial Properties
Some derivatives have been studied for their antibacterial and antimicrobial activities. For example, Fatma El Mariah (2009) reported on the synthesis and antimicrobial activities of related pyrano[3,2-c]quinoline and pyrimido[5′,4′:5,6]pyrano[3,2-c]quinoline derivatives (Fatma El Mariah, 2009).
Corrosion Inhibition Properties
Additionally, some derivatives exhibit corrosion inhibition properties. Eldesoky, Attia, Ahmed, and Abo-Elsoud (2019) studied one such compound as a corrosion inhibitor for copper in acidic conditions, emphasizing its potential in protecting metals from corrosion (Eldesoky, Attia, Ahmed, & Abo-Elsoud, 2019).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-14-11-19-21(23(28)27(14)13-15-5-3-2-4-6-15)20(18(12-25)22(26)29-19)16-7-9-17(24)10-8-16/h2-11,20H,13,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULNGUYOVUZIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-benzyl-4-(4-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B2840680.png)



![5-(benzo[d]thiazol-2-yl)-N-(2-ethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2840686.png)
![Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2840687.png)


![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride](/img/structure/B2840691.png)
![3,5-dimethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2840693.png)
![7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate](/img/structure/B2840694.png)

![Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2840698.png)
![(6-Propan-2-yloxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2840700.png)